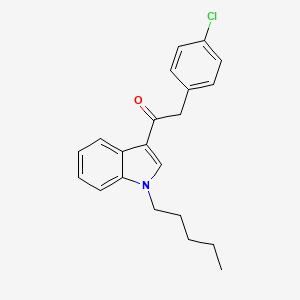

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

描述

JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined.

作用机制

Target of Action

The primary target of 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-206, is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

JWH-206 acts as an agonist at the Cannabinoid CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-206 binds to the CB1 receptor, activating it. This activation can lead to various physiological responses, depending on the specific cell and tissue type where the receptor is expressed .

Biochemical Pathways

JWH-206, like other synthetic cannabinoids, can affect several biochemical pathways. For instance, it has been shown to trigger apoptotic cell death pathways, mainly through a mechanism involving the deregulation of mitochondrial function . Additionally, it has been suggested that modulation of CB1 and CB2 receptors could lead to interaction with ion channels . .

Pharmacokinetics

The metabolism of synthetic cannabinoids typically involves the liver, where they can be modified by enzymes before being excreted .

Result of Action

The molecular and cellular effects of JWH-206’s action are diverse and depend on the specific context. For instance, it has been shown to induce damage to the cell membranes of certain cells at high concentrations . Furthermore, in adolescent mice, voluntary consumption of JWH-206 leads to long-lasting behavioral and neurochemical aberrations along with glia-mediated inflammatory responses in adult brains .

生化分析

Cellular Effects

Synthetic cannabinoids have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, JWH-018, a synthetic cannabinoid, has been found to elevate levels of endocannabinoids, which could be inhibited by co-administration of a CB1 receptor antagonist . This suggests that JWH-206 may have similar effects on cellular function.

Molecular Mechanism

These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of JWH-206 in laboratory settings are not well-documented. Studies on synthetic cannabinoids have shown that their effects can change over time. For instance, a study on JWH-122 and JWH-210 showed that these synthetic cannabinoids exhibit acute pharmacological effects in a 4-hour observational study

Dosage Effects in Animal Models

Studies on other synthetic cannabinoids have shown that their effects can vary with different dosages

Metabolic Pathways

Studies on other synthetic cannabinoids have shown that they are extensively metabolized in the liver, with numerous metabolites identified

生物活性

2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, commonly referred to as JWH-206, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This compound belongs to a class of substances known for their psychoactive effects, often mimicking the effects of natural cannabinoids found in cannabis.

Chemical Structure and Properties

- Molecular Formula: C21H22ClNO

- Molecular Weight: 339.8585 g/mol

- CAS Number: 1410806-62-0

The compound features a chlorophenyl group and an indole structure, which is significant for its binding affinity to cannabinoid receptors.

JWH-206 acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The activation of these receptors leads to various physiological effects, including analgesic and anti-inflammatory responses. The compound's structure allows it to effectively bind to these receptors, influencing neurotransmitter release and modulating pain pathways.

Binding Affinity

Research indicates that JWH-206 exhibits high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabinoids. Its affinity for CB2 receptors, which are more prevalent in the immune system, suggests potential therapeutic applications in inflammatory conditions.

Pharmacological Effects

- Analgesic Activity : Studies have demonstrated that JWH-206 can reduce pain perception through its action on cannabinoid receptors. This effect has been observed in various animal models where the compound was administered prior to pain-inducing stimuli.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. Its ability to modulate cytokine release is a key mechanism behind its anti-inflammatory properties.

- Psychoactive Effects : As a synthetic cannabinoid, JWH-206 also produces psychoactive effects similar to THC (tetrahydrocannabinol), including euphoria and altered sensory perception.

Case Study 1: Analgesic Efficacy

In a study conducted on mice, JWH-206 was administered at varying doses to evaluate its analgesic properties using the hot plate test. Results indicated a significant reduction in pain response at doses ranging from 0.5 mg/kg to 2 mg/kg compared to control groups.

| Dose (mg/kg) | Pain Response (seconds) |

|---|---|

| Control | 10 |

| 0.5 | 15 |

| 1.0 | 20 |

| 2.0 | 25 |

This study supports the hypothesis that JWH-206 can effectively alleviate pain through its action on cannabinoid receptors.

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of JWH-206 in a rat model of arthritis. The compound was administered daily for two weeks, with assessments made on joint swelling and inflammatory markers.

| Treatment Group | Joint Swelling (mm) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 8 | 150 |

| JWH-206 (1 mg) | 5 | 100 |

| JWH-206 (2 mg) | 3 | 50 |

The results indicated a dose-dependent reduction in both joint swelling and inflammatory cytokines, highlighting the therapeutic potential of JWH-206 in inflammatory disorders.

属性

IUPAC Name |

2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMUZXUMSOFDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016302 | |

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-58-9 | |

| Record name | JWH-206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC06JV2SNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。